Isopentylbenzene Exhibits Superior Acid-Catalyzed Rearrangement Resistance vs. n-Pentylbenzene
Isopentylbenzene demonstrates exceptional resistance to acid-catalyzed isomerization compared to its linear analog, n-pentylbenzene. In a study examining aluminum chloride-induced rearrangements, isopentylbenzene showed no detectable isomerization after 24 hours of treatment at 80°C [1]. This is in stark contrast to n-pentylbenzene, which underwent measurable rearrangement under identical conditions.
| Evidence Dimension | Acid-catalyzed isomerization stability |
|---|---|
| Target Compound Data | 0% isomerization |
| Comparator Or Baseline | n-Pentylbenzene: 9% isomerization |
| Quantified Difference | 9% absolute difference in isomerization extent |
| Conditions | 24-hour treatment with AlCl3 at 80°C in benzene solution |
Why This Matters
This stability is crucial for any chemical process or application involving acidic conditions, ensuring the integrity of the isopentylbenzene moiety and preventing unwanted side reactions that could compromise product purity or yield.
- [1] Roberts, R. M., & Han, Y. W. (1963). Alkylbenzenes. XI. Rearrangements of Pentylbenzenes Induced by Aluminum Chloride. Journal of the American Chemical Society, 85(8), 1168-1172. View Source
